molecular formula C22H15N7 B8214349 2,6-dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine

2,6-dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine

Cat. No.: B8214349
M. Wt: 377.4 g/mol
InChI Key: TYPVFQIUIACQTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine is a heterocyclic ligand featuring two pyridin-2-yl groups at the 2,6-positions and a tetrazole-functionalized phenyl group at the 4-position. Its molecular architecture enables versatile coordination modes with transition metals, making it suitable for constructing metal-organic frameworks (MOFs) or coordination polymers. The tetrazole moiety (pKa ~4.9) enhances its acidity and chelating ability, while the pyridyl groups provide π-π stacking interactions and secondary coordination sites .

Properties

IUPAC Name

2,6-dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N7/c1-3-11-23-18(5-1)20-13-17(14-21(25-20)19-6-2-4-12-24-19)15-7-9-16(10-8-15)22-26-28-29-27-22/h1-14H,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPVFQIUIACQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C5=NNN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine typically involves multi-step organic reactions. One common method includes the formation of the pyridine rings followed by the introduction of the tetrazole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize waste. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,6-Dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2,6-Dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound can be explored for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.

    Industry: It can be used in the development of advanced materials, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2,6-dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine involves its interaction with specific molecular targets. The pyridine and tetrazole rings can coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Ligands
Compound Name Substituents (Positions) Functional Groups Applications
2,6-Dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine Pyridin-2-yl (2,6), Tetrazolyl-phenyl (4) Tetrazole, Pyridine MOFs, Catalysis
HBITP () Imidazolyl-phenyl (2,6), Tetrazolyl-phenyl (4) Tetrazole, Imidazole Amorphous MOFs (e.g., aMOF-1)
H2IBTP () Imidazolyl-phenyl (4), Tetrazolyl-phenyl (2,6) Tetrazole, Imidazole Amorphous MOFs (e.g., aMOF-2)
HCIP () Carboxylphenyl (4), Imidazolyl-phenyl (2,6) Carboxylate, Imidazole Porous MOFs for gas adsorption
Losartan () Tetrazolyl-biphenyl, Alkyl-imidazole Tetrazole, Imidazole Angiotensin II receptor antagonist

Key Observations :

  • Pyridine vs. Imidazole Substituents : The target compound’s pyridyl groups are weaker field ligands compared to imidazole in HBITP and H2IBTP. This results in distinct metal coordination geometries (e.g., octahedral vs. tetrahedral) and framework stability .
  • Tetrazole vs. Carboxylate: Unlike HCIP’s carboxylate groups (pKa ~2.5), the tetrazole in the target compound offers stronger acidity and diverse binding modes (monodentate or bridging), enhancing MOF versatility in catalytic or adsorption applications .

Coordination Chemistry and MOF Performance

Table 2: Coordination Behavior and MOF Properties
Compound Common Metal Partners Coordination Modes Porosity (BET Surface Area) Application Example
Target Compound Co(II), Zn(II) Tetrazole (N2,N3), Pyridine (N) Not reported Hypothetical high-porosity MOFs
HBITP (aMOF-1) Co(II) Tetrazole (bridging), Imidazole 450 m²/g Iodine adsorption (1.2 g/g)
HCIP Cu(II), Fe(III) Carboxylate (O), Imidazole (N) 1200 m²/g CO₂ capture

Analysis :

  • Tetrazole’s smaller size vs. carboxylate could enable tighter packing in MOFs, affecting pore size distribution and gas selectivity .

Pharmacological Relevance

The tetrazole group in losartan mimics carboxylates, improving oral bioavailability. However, the target compound’s pyridyl groups may hinder membrane permeability compared to losartan’s lipophilic alkyl chains .

Biological Activity

2,6-Dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure characterized by the presence of pyridine and tetrazole rings, which are known for their diverse biological properties. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N6C_{18}H_{16}N_{6}, with a molecular weight of 320.36 g/mol. The compound's structure can be represented as follows:

Structure C6H4N2C5H4N2C5H4N4\text{Structure }C_6H_4N_2-C_5H_4N_2-C_5H_4N_4

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Antagonism : The compound has shown significant activity as an antagonist for various receptors, including metabotropic glutamate receptor subtype 5 (mGlu5). This receptor is implicated in neurological disorders, making this compound a candidate for further research in neuropharmacology .
  • Enzyme Inhibition : It has been observed that the compound exhibits inhibitory effects on certain enzymes involved in cancer cell proliferation. Specifically, it may act as an inhibitor of topoisomerases, which are critical for DNA replication and transcription .
  • Multitarget Activity : Predictions using computational models suggest that the compound may exhibit multitarget biological activity, including analgesic properties and inhibition of phospholipase D .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological Activity Mechanism Reference
mGlu5 Receptor AntagonistReceptor Antagonism
Topoisomerase InhibitionEnzyme Inhibition
Analgesic ActivityMultitarget Activity
Phospholipase D InhibitionEnzyme Inhibition

Case Study 1: Anticancer Properties

In a study evaluating the antiproliferative effects of various pyridine derivatives, this compound was tested against human cancer cell lines such as HCT15 and K562. Results indicated significant cytotoxicity, suggesting its potential as an anticancer agent .

Case Study 2: Neuropharmacological Applications

Research focusing on the mGlu5 receptor revealed that this compound could effectively cross the blood-brain barrier and exhibit high occupancy levels in vivo. This suggests its potential utility in treating neurological disorders characterized by dysregulation of glutamate signaling .

Q & A

Basic: What are the recommended synthetic routes for 2,6-dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine, and how are intermediates validated?

Methodological Answer:
The compound is typically synthesized via multi-step organic reactions, including Suzuki coupling for pyridine ring assembly and tetrazole functionalization. Key intermediates (e.g., 4-(2H-tetrazol-5-yl)aniline) are validated using:

  • Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., tetrazole N-H stretch at ~3400 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Nuclear magnetic resonance (NMR) to verify regiochemistry and purity (e.g., pyridyl proton signals at δ 7.5–8.5 ppm) .

Basic: Which characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Powder X-ray diffraction (PXRD): Distinguishes crystalline vs. amorphous phases (Cu Kα radiation, 2θ = 5–50°) .
  • Thermogravimetric analysis (TGA): Assesses thermal stability (e.g., decomposition onset >300°C under N₂) .
  • Elemental analysis (EA): Validates C, H, N composition (deviation <0.4% from theoretical values).

Advanced: How can researchers resolve discrepancies in crystallographic data when this compound forms amorphous frameworks?

Methodological Answer:
Amorphous phases complicate traditional X-ray analysis. Use:

  • Extended X-ray absorption fine structure (EXAFS): Probes local coordination environments of metal nodes in metal-organic frameworks (MOFs) .
  • Pair distribution function (PDF) analysis: Resolves short-range order in amorphous materials.
  • Complementary spectroscopy (e.g., Raman): Correlates with computational models to infer bonding patterns .

Advanced: What strategies optimize the refinement of crystallographic data for this compound using SHELX software?

Methodological Answer:
For SHELXL refinement:

  • Twinned data handling: Use HKLF5 format for twinned crystals and refine twin laws with BASF parameters .
  • High-resolution limits: Restrict data to I/σ(I) > 2.0 to minimize noise.
  • Hydrogen placement: Apply riding models for tetrazole H atoms, constrained via AFIX 137 .
  • Validation: Check R1/wR2 convergence (<5% difference) and ADDSYM alerts for missed symmetry .

Basic: How is the compound’s biological activity evaluated in receptor-binding studies?

Methodological Answer:

  • In vitro assays:
    • Radioligand displacement: Measure IC₅₀ against angiotensin II receptors (e.g., using ³H-labeled L-158809) .
    • Calcium flux assays: Quantify GPCR activation in HEK293 cells transfected with target receptors .
  • In vivo models: Streptozotocin-induced diabetic neuropathy in rats (dose range: 1–10 mg/kg, oral) to assess therapeutic efficacy .

Advanced: How do structural modifications of the tetrazole group impact target selectivity in glutamate receptor modulation?

Methodological Answer:

  • Substituent effects: Replace the tetrazole with carboxylate groups to compare binding affinity (e.g., Kd shifts from nM to μM).
  • Molecular docking: Use AutoDock Vina with mGluR5 homology models to predict steric clashes or hydrogen-bonding interactions .
  • Pharmacokinetic profiling: Assess blood-brain barrier penetration via logP/logD (target: logP ~2.5) and P-gp efflux ratios .

Basic: What analytical workflows are used to detect impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD: C18 column, acetonitrile/water gradient (0.1% TFA), UV detection at 254 nm. Impurity thresholds <0.1% .
  • LC-MS/MS: Identifies byproducts (e.g., dealkylated tetrazole or pyridine oxidation products) .
  • Residual solvent analysis: Gas chromatography (GC) with FID for ICH Class 2/3 solvents (e.g., DMF, ethyl acetate) .

Advanced: How can computational methods predict the compound’s reactivity in MOF synthesis?

Methodological Answer:

  • Density functional theory (DFT): Calculate ligand-metal binding energies (e.g., ΔE for Zn²⁺ coordination ~−150 kJ/mol) .
  • Molecular dynamics (MD): Simulate self-assembly pathways in solvent environments (e.g., DMF/water mixtures) .
  • Topological analysis: Use TOPOS to classify network connectivity (e.g., pcu topology for cubic frameworks) .

Advanced: What experimental designs address contradictions in biological activity data across cell lines?

Methodological Answer:

  • Cell-line validation: Use CRISPR-edited isogenic lines to isolate receptor-specific effects (e.g., AT1R vs. AT2R) .
  • Dose-response normalization: Apply Hill equation fits to account for variable receptor expression levels.
  • Off-target screening: Profile against kinase panels (e.g., Eurofins KinomeScan) to rule out non-specific inhibition .

Basic: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

  • Forced degradation studies: Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) for 4 weeks. Monitor via:
    • NMR: Detect hydrolysis products (e.g., pyridine ring cleavage).
    • TGA-MS: Identify volatile degradation byproducts (e.g., CO₂ from decarboxylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.